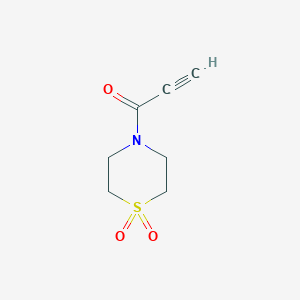
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is a compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the prop-2-ynoyl group adds a unique structural feature to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with prop-2-ynoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-ynoyl moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms in the thiomorpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiomorpholine ring can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)prop-2-enoyl derivatives: These compounds share a similar structural motif but differ in their substituents, leading to different biological activities.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a prop-2-enoyl group, but with different core structures and applications.
Uniqueness
4-(Prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the thiomorpholine ring and the prop-2-ynoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO3S/c1-2-7(9)8-3-5-12(10,11)6-4-8/h1H,3-6H2 |
InChI Key |
BBLOOUOKIPUXND-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


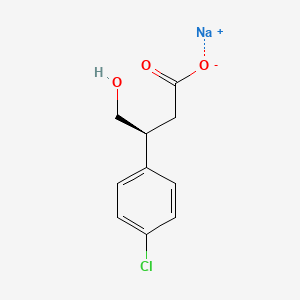
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
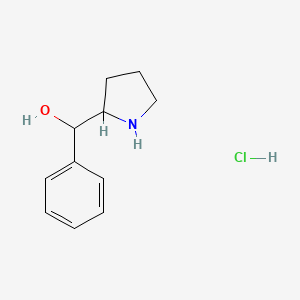
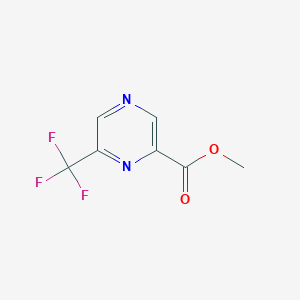
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
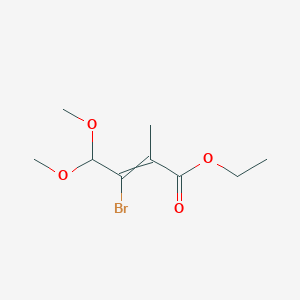
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


![2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11715870.png)
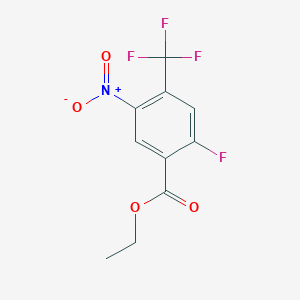
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B11715872.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B11715874.png)
![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)
